Predicted pKa Shift of 0.40 Units Relative to a Positional Isomer
3-Formyl-2-methylbenzoic acid has a predicted acid dissociation constant (pKa) of 3.60 ± 0.10, representing a 0.40-unit difference from its positional isomer, 2-Formyl-3-methylbenzoic acid, which has a predicted pKa of 4.00 ± 0.10 . This difference is calculated from predicted data provided by an authoritative chemical database for both compounds .
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | pKa = 3.60 ± 0.10 (Predicted) |
| Comparator Or Baseline | 2-Formyl-3-methylbenzoic acid: pKa = 4.00 ± 0.10 (Predicted) |
| Quantified Difference | 0.40 pKa units |
| Conditions | Predicted computational model |
Why This Matters
A pKa difference of 0.40 units translates to a measurable shift in the ratio of ionized to neutral species in a given solution, which can critically influence solubility, membrane permeability, and salt formation capabilities during synthesis.
